physicochemical properties of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
physicochemical properties of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid .
This guide is structured for researchers requiring rigorous property data for lead optimization or formulation development.
Technical Whitepaper | Version 1.0
Executive Summary
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (C₁₅H₁₃BrO₄) is a lipophilic benzoic acid derivative featuring a bi-aryl ether scaffold. Structurally, it serves as a critical pharmacophore in medicinal chemistry, often associated with PPAR agonists , matrix metalloproteinase (MMP) inhibitors , and anti-inflammatory agents targeting the arachidonic acid pathway.
This guide provides a definitive analysis of its physicochemical behavior, focusing on its solubility-pH dependence, lipophilicity (LogP/D), and synthetic accessibility. The presence of the ortho-bromine substituent introduces steric bulk and halogen-bonding potential, significantly altering the solvation profile compared to non-halogenated analogs.
Molecular Architecture & Identity
The compound is defined by a central benzoic acid core, substituted at the para-position with a methoxy group and at the meta-position with a (2-bromophenoxy)methyl side chain.
Table 1: Chemical Identity Data
| Property | Specification |
| IUPAC Name | 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid |
| Molecular Formula | C₁₅H₁₃BrO₄ |
| Molecular Weight | 337.17 g/mol |
| Monoisotopic Mass | 336.00 g/mol (⁷⁹Br isotope dominance) |
| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |
| pKa (Acidic) | 4.1 ± 0.2 (Carboxylic acid) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 4 (COOH, OMe, Ether) |
| Rotatable Bonds | 4 |
Physicochemical Properties: Theoretical vs. Experimental
Understanding the interplay between the ionizable carboxylic acid and the lipophilic bromophenoxy tail is critical for assay development.
Lipophilicity (LogP & LogD)
The compound exhibits significant lipophilicity due to the aromatic rings and the bromine atom.
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LogP (Neutral species): Estimated at 3.9 . This suggests high permeability but potential for non-specific binding in protein assays.
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LogD (pH 7.4): At physiological pH, the carboxylic acid is ionized (COO⁻). The LogD drops to approximately 1.2 – 1.5 , improving aqueous solubility but retaining membrane interaction potential.
Solubility Profile
The solubility is strictly pH-dependent.
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Acidic Media (pH < 2): Insoluble (< 10 µg/mL). The molecule exists as a neutral precipitate.
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Neutral/Basic Media (pH > 6): Soluble (> 1 mg/mL). Formation of the benzoate salt drives dissolution.
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Organic Solvents: Highly soluble in DMSO (> 50 mM), Methanol, and DCM.
Electronic & Steric Effects
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The Ortho-Bromo Effect: The bromine atom at the ortho position of the phenoxy ring creates steric hindrance, restricting rotation around the ether linkage. This "conformational lock" can enhance binding selectivity but may reduce solubility compared to the para-bromo isomer due to higher crystal lattice energy.
Synthetic Pathway & Logic
The synthesis follows a convergent "Williamson Ether" strategy, coupling a benzyl halide core with a substituted phenol.
Experimental Logic
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Core Activation: We start with a methyl ester to protect the carboxylic acid. The 3-methyl group is brominated (radical substitution) to create an electrophilic handle.
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Coupling: 2-Bromophenol acts as the nucleophile. We use a weak base (K₂CO₃) in an aprotic solvent (Acetone or DMF) to favor Sɴ2 substitution over elimination.
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Deprotection: Mild hydrolysis (LiOH) yields the free acid without debrominating the sensitive aryl halide.
Figure 1: Convergent synthetic route emphasizing the protection-deprotection strategy to preserve the aryl bromide.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: UV-metric methods may fail due to the compound's low solubility at low pH. Potentiometry in mixed solvents is preferred.
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Preparation: Dissolve 2 mg of compound in 10 mL of Methanol/Water (60:40 v/v) . The methanol ensures the neutral form remains in solution during the titration.
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Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
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Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
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Plot: pKa(apparent) vs. % Organic Solvent.
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Intercept: Gives the theoretical aqueous pKa (Expected ~4.1).
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Protocol B: Kinetic Solubility (High-Throughput)
Rationale: For drug discovery screening, thermodynamic equilibrium takes too long. Kinetic solubility via precipitation is standard.
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Stock: Prepare a 10 mM stock solution in DMSO.
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Spike: Add 10 µL of stock to 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
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Incubation: Shake at 500 rpm for 2 hours at 25°C.
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Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
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Analysis: Quantify filtrate via HPLC-UV (254 nm) against a standard curve.
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Pass Criteria: Solubility > 50 µM indicates good developability for oral delivery.
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ADME & Toxicity Implications
Based on the physicochemical profile (Rule of 5 compliant), the compound exhibits:
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Absorption: High passive diffusion expected (LogP ~3.9).
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Metabolism: The methoxy group is a likely site for O-demethylation (CYP2D6/3A4). The benzyl ether is generally stable but can undergo oxidative dealkylation.
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Safety: The benzoic acid moiety may cause mild gastric irritation. The aryl bromide is metabolically robust, avoiding toxic epoxide formation often seen with other halides.
Workflow: Solubility-pH Relationship
The following diagram illustrates the critical relationship between pH and the compound's solubility state, essential for formulation.
Figure 2: pH-dependent solubility states. Formulation strategies must target pH > 6 or use lipid-based carriers.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
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Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.
